LL-37 (human) trifluoroacetate salt

Beschreibung

LL-37 (human) trifluoroacetate salt is a 37-amino acid cationic antimicrobial peptide (AMP) derived from the C-terminal domain of human cathelicidin (hCAP-18). It is expressed in bone marrow, neutrophils, epithelial cells, and other tissues, and plays critical roles in innate immunity, including broad-spectrum antimicrobial activity, lipopolysaccharide (LPS) neutralization, and immunomodulation .

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C205H341N61O52.C2HF3O2/c1-20-114(16)162(262-180(298)128(66-40-46-86-211)236-177(295)135(74-78-155(274)275)244-171(289)125(63-37-43-83-208)242-193(311)149(107-268)259-175(293)126(64-38-44-84-209)235-172(290)129(67-47-87-226-201(216)217)241-186(304)142(98-119-55-29-24-30-56-119)253-188(306)144(100-121-59-33-26-34-60-121)254-190(308)146(102-158(280)281)234-154(273)104-231-168(286)138(94-109(6)7)249-167(285)122(212)93-108(4)5)195(313)232-105-153(272)233-123(61-35-41-81-206)169(287)243-136(75-79-156(276)277)178(296)252-141(97-118-53-27-23-28-54-118)185(303)239-124(62-36-42-82-207)170(288)237-131(69-49-89-228-203(220)221)182(300)264-164(116(18)22-3)198(316)260-160(112(12)13)196(314)247-134(73-77-151(213)270)176(294)238-132(70-50-90-229-204(222)223)181(299)263-163(115(17)21-2)197(315)246-127(65-39-45-85-210)173(291)257-147(103-159(282)283)191(309)255-143(99-120-57-31-25-32-58-120)187(305)250-139(95-110(8)9)184(302)240-130(68-48-88-227-202(218)219)174(292)256-145(101-152(214)271)189(307)251-140(96-111(10)11)192(310)261-161(113(14)15)200(318)266-92-52-72-150(266)194(312)245-133(71-51-91-230-205(224)225)183(301)265-165(117(19)269)199(317)248-137(76-80-157(278)279)179(297)258-148(106-267)166(215)284;3-2(4,5)1(6)7/h23-34,53-60,108-117,122-150,160-165,267-269H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,270)(H2,214,271)(H2,215,284)(H,231,286)(H,232,313)(H,233,272)(H,234,273)(H,235,290)(H,236,295)(H,237,288)(H,238,294)(H,239,303)(H,240,302)(H,241,304)(H,242,311)(H,243,287)(H,244,289)(H,245,312)(H,246,315)(H,247,314)(H,248,317)(H,249,285)(H,250,305)(H,251,307)(H,252,296)(H,253,306)(H,254,308)(H,255,309)(H,256,292)(H,257,291)(H,258,297)(H,259,293)(H,260,316)(H,261,310)(H,262,298)(H,263,299)(H,264,300)(H,265,301)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)(H4,216,217,226)(H4,218,219,227)(H4,220,221,228)(H4,222,223,229)(H4,224,225,230);(H,6,7)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAOMMPDUJYSPT-YLLLKHBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C207H342F3N61O54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4606 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

LL-37 is most commonly synthesized via SPPS using FastMoc chemistry on an automated peptide synthesizer (e.g., ABI-431A). The peptide chain is assembled on a Ser(t-Bu)-Wang resin, which provides a stable carboxylate terminus post-cleavage. Double coupling and deprotection cycles ensure high stepwise efficiency, critical for minimizing truncation products in this 37-mer peptide. The sequence L1LGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES37 is constructed using N-α-Fmoc-protected amino acids, with side-chain protecting groups selected for compatibility with trifluoroacetic acid (TFA) cleavage.

Table 1: Representative SPPS Protocol for LL-37

| Step | Parameters |

|---|---|

| Resin loading | 0.2 mmol/g Ser(t-Bu)-Wang resin |

| Coupling | 4-fold excess HBTU/HOBt/DIEA, 2 × 30 min |

| Deprotection | 20% piperidine/DMF, 2 × 3 min |

| Wash cycles | DMF (3×), DCM (3×) after each step |

| Final cleavage | TFA:H2O:TIPS:EDT (94:2.5:1:2.5 v/v), 2–3 h |

Cleavage and Deprotection

Post-synthesis, the peptide-resin is treated with a TFA-based cocktail (94% TFA, 2.5% water, 1% triisopropylsilane, 2.5% ethanedithiol) to remove protecting groups and release the peptide. Residual TFA is critical to eliminate, as it interferes with lipid bilayer studies; this is achieved by repeated lyophilization from 1% acetic acid. The crude product typically exhibits >90% purity before purification.

Purification and Analytical Characterization

Reversed-Phase HPLC (RP-HPLC)

Crude LL-37 is purified using RP-HPLC on a C8 or C18 column with a gradient of acetonitrile (0–100%) in 0.1% TFA. The trifluoroacetate counterion enhances solubility and improves chromatographic resolution.

Table 2: HPLC Purification Parameters

| Column | Flow Rate | Gradient Duration | Detection Wavelength | Solvent System |

|---|---|---|---|---|

| C8 (Vydac) | 5 mL/min | 30 min | 220 nm | 0.1% TFA in H2O/ACN |

| C18 (4.6 ×250 mm) | 1 mL/min | 30 min | 220 nm | 0.1% TFA in H2O/ACN |

Post-purification, fractions are analyzed by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular mass (~4.5 kDa) and identity.

Structural Validation via NMR Spectroscopy

LL-37 adopts a helix-break-helix conformation in membrane-mimetic environments (e.g., dodecylphosphocholine micelles). NMR studies using TOCSY and NOESY experiments reveal:

-

N-terminal helix (residues 1–12): Dynamic, solvent-exposed.

-

C-terminal helix (residues 13–37): Stable, micelle-embedded, stabilized by hydrophobic clusters (I13, F17, I20) and a K12-E16 salt bridge.

Sample preparation for NMR involves dissolving lyophilized peptide in 300 mM perdeuterated DPC, 20 mM phosphate buffer (pH 6.0), and 10% D2O.

Recombinant Expression in Pichia pastoris

Cloning and Fermentation

An alternative to chemical synthesis is recombinant production. The hybrid peptide LL-37Tα1 has been expressed in Pichia pastoris using the pPICZαA vector. Methanol-induced secretion yields ~3.9 kDa peptide, purified via Ni-affinity chromatography (50–500 mM imidazole gradient).

Dual Purification Strategy

-

Ni-affinity chromatography : Captures the His-tagged peptide from culture supernatant.

-

RP-HPLC : Further refines purity to >96%, as confirmed by SDS-PAGE and limulus amebocyte lysate (LAL) assays.

Formulation and Stability Considerations

Stock Solution Preparation

LL-37 trifluoroacetate salt is solubilized in DMSO (10 mM stock), with aliquots stored at -20°C. Serial dilutions use PBS or cell culture media.

Table 3: Stock Solution Formulation

| Peptide Mass | Volume for 1 mM | Volume for 10 mM |

|---|---|---|

| 1 mg | 0.2226 mL | 0.0223 mL |

| 5 mg | 1.1128 mL | 0.1113 mL |

| 10 mg | 2.2255 mL | 0.2226 mL |

In Vivo Formulation Protocol

For animal studies, LL-37 is reconstituted sequentially in:

-

DMSO master stock (e.g., 10 mg/mL).

-

PEG300 (30% v/v).

-

Tween 80 (5% v/v).

-

ddH2O (balance), with vortexing between additions to ensure clarity.

Quality Control and Bioactivity Assessment

Purity and Identity Checks

Analyse Chemischer Reaktionen

Proteolytic Degradation and Cleavage Sites

LL-37 is susceptible to proteolytic degradation by bacterial enzymes, which modulates its activity:

- Aureolysin (Staphylococcal metalloproteinase) :

- V8 protease (Glutamylendopeptidase) :

Table 1: Proteolytic Cleavage Sites and Effects

| Enzyme | Cleavage Sites | Resulting Fragment | Antibacterial Activity |

|---|---|---|---|

| Aureolysin | Arg19-Ile20, Arg23-Ile24 | Inactive fragments | None |

| V8 protease | Glu16-Phe17 | LL-17-37 | Retained (MIC: 22–39 µM) |

Membrane Interaction and Pore Formation

LL-37 adopts an α-helical conformation upon binding to lipid bilayers, leading to membrane disruption:

- Mechanisms :

- Cholesterol modulation : Reduces LL-37’s permeabilizing activity in host cell membranes by stabilizing lipid rafts .

Table 2: Membrane Interaction Pathways

| Lipid Composition | Interaction Mechanism | Outcome |

|---|---|---|

| DMPC/DMPG (3:2) | Monomeric binding | Minor membrane disruption |

| DOPC/DOPG (4:1) | Pore formation | Bacterial lysis |

| DMPC + 10% cholesterol | Reduced permeabilization | Host cell protection |

Self-Assembly into Functional Fibrils

LL-37 aggregates into supramolecular structures that enhance stability and bioactivity:

- Residues 17–29 : Forms thermostable, ribbon-like fibrils with alternating hydrophobic and cationic surfaces .

Table 3: Fibril Characteristics vs. Other Peptides

| Feature | LL-37 (17–29) Fibrils | PSMα3 Fibrils (Cross-α) |

|---|---|---|

| Helix packing density | 67% buried surface area | 62% buried surface area |

| Pore diameter | ~1.2 nm | ~1.5 nm |

| Thermal stability | Stable up to 95°C | Stable up to 80°C |

Chemical Modifications and Functional Consequences

- Citrullination (Arg → Citrulline):

Table 4: Binding Affinity to LPS

| Peptide | Binding Stoichiometry (n) | ΔH (kcal/mol) | ΔS (cal/mol·K) |

|---|---|---|---|

| Native LL-37 | 0.2 | -12.3 | 15.8 |

| LL-37 Cit5 | 0.5 | -8.7 | 10.2 |

Synergistic Interactions with Host Defense Proteins

LL-37 works in concert with other immune components:

- Lysozyme : Reduces MIC for Enterococcus faecalis by 4-fold .

- Lactoferrin : Enhances activity against S. aureus and P. aeruginosa (2–4-fold MIC reduction) .

Salt-Dependent Activity

Antimicrobial efficacy is inversely proportional to NaCl concentration:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

LL-37 demonstrates broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Its efficacy is particularly noted against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Such as Candida albicans.

The minimal inhibitory concentrations (MICs) for LL-37 against different pathogens are summarized in the following table:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 16-31 |

| Pseudomonas aeruginosa | 16 |

| Candida albicans | 10 |

These values indicate LL-37's potent antimicrobial properties, which can be enhanced when used in combination with other antimicrobial agents .

Immunomodulatory Functions

Beyond its antimicrobial capabilities, LL-37 has significant immunomodulatory effects. It can modulate inflammatory responses, attract immune cells to sites of infection, and promote wound healing. Key functions include:

- Inflammatory Response Modulation : LL-37 can influence cytokine production and recruit immune cells like neutrophils and monocytes to the site of infection .

- Wound Healing : The peptide promotes re-epithelialization and closure of wounds, making it valuable in treating chronic wounds and burns .

Cancer Research Applications

Recent studies have highlighted LL-37's potential role in cancer therapy. Research indicates that it may exert anti-cancer effects in various malignancies, including:

- Colon Cancer

- Gastric Cancer

- Oral Squamous Cell Carcinoma

The mechanism involves LL-37's ability to induce apoptosis in cancer cells while sparing normal cells, thus offering a targeted therapeutic approach .

Biomaterials Development

LL-37's unique structural properties allow it to aggregate into fibrils that can serve as scaffolds for biomaterials. This application is crucial in developing functional coatings for medical devices to prevent biofilm formation and enhance biocompatibility .

Case Studies

- Wound Healing : A study demonstrated that topical application of LL-37 significantly accelerated wound healing in diabetic mice by enhancing angiogenesis and collagen deposition .

- Cancer Treatment : In vitro studies showed that LL-37 could inhibit the proliferation of colon cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

- Biofilm Prevention : Research indicated that incorporating LL-37 into medical device coatings reduced biofilm formation by up to 90%, showcasing its potential in preventing device-related infections .

Wirkmechanismus

LL-37 amide (trifluoroacetate salt) exerts its effects through several mechanisms:

Antimicrobial Activity: Disrupts bacterial cell membranes, leading to cell lysis and death.

Immunomodulation: Regulates the production of cytokines and chemokines, modulating the immune response.

Inflammation Regulation: Neutralizes lipopolysaccharides from Gram-negative bacteria, reducing inflammation

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Tables

Table 1: Structural and Functional Comparison of LL-37 and Fragments

Biologische Aktivität

LL-37, a human cathelicidin antimicrobial peptide, is crucial in the innate immune response. Its trifluoroacetate salt form enhances its stability and bioactivity, making it a valuable subject for research in antimicrobial and therapeutic applications.

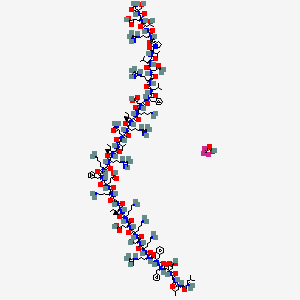

LL-37 is characterized by its α-helical structure , which facilitates its interaction with microbial membranes. This structure allows LL-37 to penetrate cell membranes, leading to the formation of transmembrane pores that result in bacterial lysis. The peptide's ability to aggregate helps protect it from proteolytic degradation, enhancing its efficacy in various biological contexts .

Molecular Formula : CHNO

Antimicrobial Activity

LL-37 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been shown to possess significant anti-biofilm properties, making it effective against biofilm-forming pathogens associated with chronic wounds and infections .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.5 µM |

| Escherichia coli | 3.0 µM |

| Pseudomonas aeruginosa | 1.0 µM |

Immunomodulatory Effects

In addition to its antimicrobial properties, LL-37 plays a role in modulating the immune response. It can attract immune cells to sites of infection, promote wound healing, and modulate inflammatory responses. Research indicates that LL-37 can enhance the activity of neutrophils and macrophages, contributing to a more robust immune defense .

Cancer Therapeutics

Emerging evidence suggests that LL-37 may have anti-cancer properties. Studies indicate its potential role in inhibiting tumor growth in various cancers, including colon and gastric cancers. The peptide appears to exert these effects through multiple mechanisms, including direct cytotoxicity against cancer cells and modulation of tumor-associated immune responses .

Case Studies and Research Findings

- Chronic Wound Healing : A study demonstrated that topical application of LL-37 significantly improved healing rates in diabetic ulcers infected with biofilm-forming bacteria. The peptide's dual action—antimicrobial and immunomodulatory—was key to its efficacy in this context .

- Cancer Cell Studies : Research involving colon cancer cells showed that LL-37 could induce apoptosis and inhibit proliferation, suggesting its potential as an adjunct therapy in cancer treatment .

- Biofilm Disruption : In vitro studies indicated that LL-37 effectively disrupted established biofilms of Staphylococcus aureus, highlighting its potential use in treating chronic infections resistant to conventional antibiotics .

Q & A

Q. What experimental controls are critical for interpreting LL-37’s immunomodulatory effects in vitro?

- Method : Include scrambled peptide controls (e.g., LL-37 scrambled ) to rule out sequence-independent effects. Use FPRL1-transfected HEK293 cells to validate receptor-specific calcium mobilization . For cytokine studies, pre-treat cells with pathway inhibitors (e.g., NF-κB inhibitors) to dissect signaling mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.